Structural Differentiation: Acetonitrile vs. Carboxamide at the Piperidine Nitrogen Determines CB1 Receptor Pharmacophore Incompatibility
477762-63-3 carries a cyanomethyl (–CH₂–C≡N) group on the piperidine nitrogen, whereas the prototypical CB1 antagonist rimonabant (SR141716A) and its analog AM251 feature a piperidin-1-yl carboxamide (–C(=O)–NH–piperidin-1-yl) connected via a carbonyl to the pyrazole 3-position. In the CB1 receptor co-crystal structure and mutagenesis studies, the carboxamide oxygen of rimonabant forms a critical hydrogen bond with the side-chain amine of Lys192 (K3.28); loss of this H-bond interaction reduces CB1 binding affinity by >100-fold [1]. The acetonitrile group of 477762-63-3 cannot engage this interaction, and no compensating H-bond acceptor geometry is present [2]. This structural divergence means 477762-63-3 is expected to be functionally silent at CB1, making it appropriate for experiments where CB1-neutral scaffold controls are required or where CB1-mediated confounding must be excluded.
| Evidence Dimension | Key CB1 pharmacophore feature: H-bond acceptor at pyrazole 3-position |
|---|---|
| Target Compound Data | Nitrile group (–C≡N); no carbonyl oxygen available; H-bond acceptor count = 3 (nitrile N, pyrazole N2, pyrazole N1); TPSA = 55.7 Ų [2] |
| Comparator Or Baseline | Rimonabant: carboxamide carbonyl oxygen engages Lys192 K3.28; AM251: identical carboxamide interaction; H-bond acceptor count = 4; TPSA = 69.6 Ų for rimonabant [3] |
| Quantified Difference | TPSA difference: –13.9 Ų (55.7 vs. 69.6); loss of the critical Lys192 H-bond that accounts for >100-fold affinity difference in published CB1 SAR [1] |
| Conditions | Structural comparison based on computed descriptors (PubChem 2.2) and published CB1 receptor mutagenesis data (Lys192Ala mutation in CHO cell membranes) |
Why This Matters
Procurement of 477762-63-3 rather than rimonabant or AM251 is mandatory for any experimental system where CB1 receptor activation or inverse agonism must be excluded or where a carboxamide-free pyrazole-piperidine scaffold is required as a negative control or diversification starting point.
- [1] Hurst, D. P., Lynch, D. L., Barnett-Norris, J., et al. (2002). N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) Interaction with LYS 3.28(192) Is Crucial for Its Inverse Agonism at the Cannabinoid CB1 Receptor. Molecular Pharmacology, 62(6), 1274-1287. View Source
- [2] PubChem Compound Summary for CID 1488652. Computed Properties: TPSA, H-Bond Acceptor Count, XLogP3-AA. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 104850 (Rimonabant). Computed Properties: TPSA = 69.6 Ų. National Center for Biotechnology Information (2025). View Source
